molecular formula C12H20N4O B2606748 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354006-66-8

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2606748
CAS No.: 1354006-66-8
M. Wt: 236.319
InChI Key: BKBJTJLPZGWWHR-JTQLQIEISA-N
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Description

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound with a pyrimidine and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate precursors.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a cyclization reaction, often using a chiral catalyst to ensure the desired stereochemistry.

    Final Coupling: The pyrimidine and pyrrolidine moieties are coupled under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Scientific Research Applications

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, while the pyrrolidine ring may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound , with different stereochemistry.

    1-(6-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-ol: A similar compound with a methyl group instead of a diethylamino group.

Uniqueness

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(3S)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBJTJLPZGWWHR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=NC(=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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